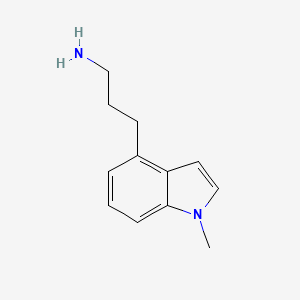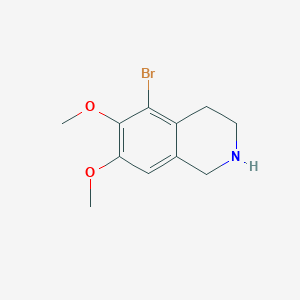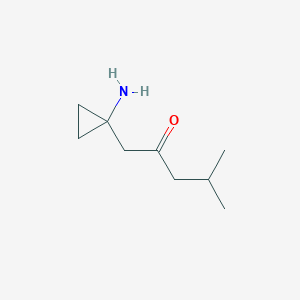
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and a pentan-3-yl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide
- Starting material: 4-Bromo-2-(pentan-3-yl)aniline
- Reagent: Sodium azide (NaN₃)
- Solvent: Dimethylformamide (DMF)
- Conditions: Stirring at room temperature for several hours
-
Step 2: Cycloaddition Reaction
- Starting material: Azide from Step 1
- Reagent: Alkyne (e.g., propargyl alcohol)
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Heating at 60°C for several hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Mild heating or room temperature
- Products: Substituted triazoles
-
Oxidation Reactions
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives
-
Reduction Reactions
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents
- Products: Reduced triazoles
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
-
Biological Studies
- Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
-
Agrochemicals
- Employed in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests and weeds.
-
Material Science
- Utilized in the synthesis of functional materials, such as polymers and coatings, with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 4-Bromo-2-ethyl-2H-1,2,3-triazole
- 4-Bromo-2-propyl-2H-1,2,3-triazole
Comparison
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is unique due to the presence of the pentan-3-yl group, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C7H12BrN3 |
|---|---|
Peso molecular |
218.09 g/mol |
Nombre IUPAC |
4-bromo-2-pentan-3-yltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(4-2)11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BXTVARMWEBJOJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1N=CC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
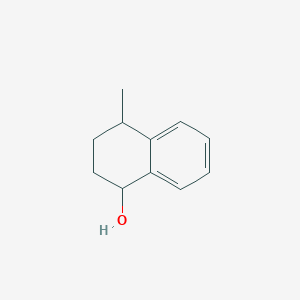
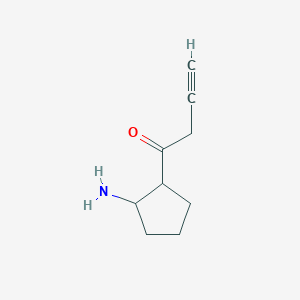



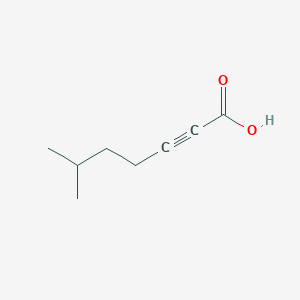
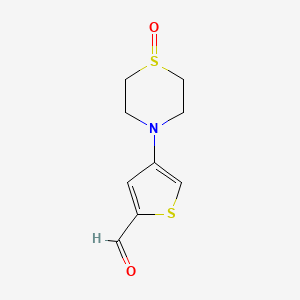
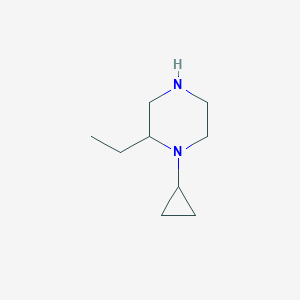
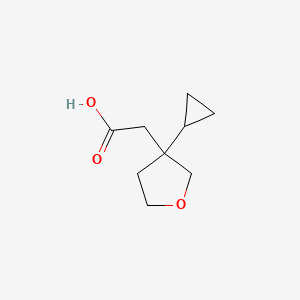
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
